Product packaging for Benzoic acid, 2-iodo-3,4,5-trimethoxy-(Cat. No.:CAS No. 98799-41-8)

Benzoic acid, 2-iodo-3,4,5-trimethoxy-

Cat. No.: B13386589
CAS No.: 98799-41-8
M. Wt: 338.10 g/mol
InChI Key: HCOQESVRKVCVKG-UHFFFAOYSA-N
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Description

The strategic placement of functional groups on an aromatic ring can dramatically alter a molecule's properties and reactivity, making it a valuable intermediate in the synthesis of more complex structures. 2-Iodo-3,4,5-trimethoxybenzoic acid is a prime example of such a molecule, featuring a carboxylic acid, three methoxy (B1213986) groups, and a reactive iodine atom, all positioned to offer unique synthetic advantages.

The study of ortho-substituted benzoic acid derivatives has a rich history in organic chemistry. A key phenomenon associated with these compounds is the "ortho effect," where a substituent at the position adjacent (ortho) to the carboxylic acid group influences the molecule's acidity and reactivity in ways not solely attributable to its electronic properties. wikipedia.orgquora.com This effect is largely due to steric hindrance, where the proximity of the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidic strength of the compound compared to its meta- and para-isomers or the unsubstituted benzoic acid. wikipedia.orgquora.com

Historically, chemists have leveraged this predictable increase in acidity and the unique steric environment of ortho-substituted benzoic acids to control reaction pathways. These derivatives have served as crucial precursors and intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. nih.gov The specific nature of the ortho-substituent, be it a halogen, alkyl, or alkoxy group, provides a handle for further chemical modification, making these compounds versatile tools in the synthetic chemist's repertoire.

Substituted iodobenzoic acids, particularly those with iodine in the ortho position, are highly valued as versatile building blocks in modern organic synthesis. The rationale for the intense research interest in these compounds stems from the unique properties of the carbon-iodine bond. chemicalbook.comchemimpex.com

The iodine atom is an excellent leaving group, which makes ortho-iodobenzoic acids ideal substrates for a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings frequently employ aryl iodides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The relatively low bond dissociation energy of the C-I bond facilitates the initial oxidative addition step in these catalytic cycles, often allowing for milder reaction conditions compared to aryl bromides or chlorides.

This reactivity makes iodobenzoic acids powerful intermediates for constructing complex molecular architectures, such as biaryl systems, which are common structural motifs in pharmaceuticals and advanced materials. nih.govchemicalbook.com The presence of the carboxylic acid group adds another layer of synthetic utility, allowing for derivatization into esters, amides, or acyl chlorides for subsequent transformations. nih.gov

The academic inquiry into 2-Iodo-3,4,5-trimethoxybenzoic acid is driven by the goal of harnessing its unique combination of functional groups for the efficient synthesis of novel and complex molecules. The primary objectives of research involving this specific compound include:

Exploration of Synthetic Utility: Investigating its efficacy as a substrate in various cross-coupling reactions to synthesize highly functionalized and sterically hindered biaryl compounds. The electron-donating methoxy groups can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the C-I bond.

Development of Novel Synthetic Methodologies: Using the compound as a model system to develop new, more efficient, or greener synthetic methods. This includes optimizing reaction conditions for iodination and subsequent coupling reactions. researchgate.net

Synthesis of Biologically Active Molecules: Employing 2-Iodo-3,4,5-trimethoxybenzoic acid as a key starting material or intermediate in the total synthesis of natural products or in the creation of new pharmaceutical candidates. The trimethoxyphenyl moiety is a feature in a number of bioactive compounds.

Physicochemical and Structural Studies: Characterizing the compound's solid-state structure and spectral properties to better understand the intramolecular interactions between the adjacent iodo, carboxyl, and methoxy groups. researchgate.net These studies provide fundamental insights into how substituent patterns influence molecular conformation and reactivity.

A key study successfully demonstrated the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid via the direct iodination of 3,4,5-trimethoxybenzoic acid using a combination of iodine and silver trifluoroacetate (B77799) (AgTFA). researchgate.net The product was thoroughly characterized by single-crystal X-ray diffraction, FTIR, ¹H NMR, and ¹³C NMR spectroscopy, confirming its structure and providing valuable data for further research. researchgate.net

Data Tables

Chemical Identification and Properties

PropertyValue
Compound Name Benzoic acid, 2-iodo-3,4,5-trimethoxy-
Synonyms 2-Iodo-3,4,5-trimethoxybenzoic acid
Molecular Formula C₁₀H₁₁IO₅
Molecular Weight 338.09 g/mol
CAS Number Data not available in searched sources
Melting Point Data not available in searched sources
Solubility Data not available in searched sources

Spectroscopic Data Summary

TechniqueDescription
¹H NMR Characterization confirmed by ¹H NMR spectroscopy. researchgate.net
¹³C NMR Characterization confirmed by ¹³C NMR spectroscopy. researchgate.net
FTIR Characterization confirmed by FTIR spectroscopy. researchgate.net
Mass Spec Data not available in searched sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO5 B13386589 Benzoic acid, 2-iodo-3,4,5-trimethoxy- CAS No. 98799-41-8

Properties

CAS No.

98799-41-8

Molecular Formula

C10H11IO5

Molecular Weight

338.10 g/mol

IUPAC Name

2-iodo-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C10H11IO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13)

InChI Key

HCOQESVRKVCVKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)I)OC)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Iodo 3,4,5 Trimethoxybenzoic Acid

Precursor Synthesis and Regioselective Iodination Reactions

The common and economically viable starting material for 3,4,5-trimethoxybenzoic acid is gallic acid, a naturally occurring phenolic acid. The primary transformation required is the exhaustive methylation of the three hydroxyl groups on the aromatic ring.

The conversion of gallic acid to 3,4,5-trimethoxybenzoic acid is typically achieved through methylation. A common industrial approach involves a two-step process where gallic acid is first esterified and then methylated. google.com However, one-step methods have also been developed.

One route involves the methylation of gallic acid using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) (NaOH). chemicalbook.com This reaction efficiently converts the phenolic hydroxyl groups to methoxy (B1213986) ethers. An alternative and often high-yielding method involves first esterifying the gallic acid with methanol (B129727) and a sulfuric acid catalyst to form methyl gallate. google.com This intermediate is then subjected to methylation. google.com

A documented procedure for the methylation of methyl gallate utilizes methyl chloride gas in N,N-dimethylformamide (DMF) as a solvent, with an inorganic base such as potassium carbonate or sodium carbonate acting as an acid-binding agent. google.com This process is typically conducted at temperatures ranging from 20°C to 60°C and can be scaled for commercial production. google.com The resulting methyl 3,4,5-trimethoxybenzoate (B1228286) is then hydrolyzed to the desired 3,4,5-trimethoxybenzoic acid. chemicalbook.com

Table 1: Comparison of Methylation Conditions for Gallic Acid Derivatives
Starting MaterialMethylating AgentBase/CatalystSolventProductYieldReference
Gallic AcidDimethyl SulfateNaOHNot Specified3,4,5-Trimethoxybenzoic acid85%
Methyl GallateMethyl ChloridePotassium CarbonateDMFMethyl 3,4,5-trimethoxybenzoate85.3% google.com
Methyl GallateMethyl ChlorideSodium CarbonateDMFMethyl 3,4,5-trimethoxybenzoate86.5% google.com

Direct iodination of aromatic compounds can be challenging compared to other halogenations because iodine is the least reactive halogen in electrophilic aromatic substitution. mdma.chwikipedia.org Therefore, an activating agent or catalyst is required to generate a more potent electrophilic iodine species. nih.gov For an electron-rich substrate like 3,4,5-trimethoxybenzoic acid, several methods have proven effective for regioselective iodination.

A successful and documented method for the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid involves the direct iodination of 3,4,5-trimethoxybenzoic acid using a combination of molecular iodine (I₂) and silver trifluoroacetate (B77799) (AgTFA). researchgate.netkisti.re.kr In this reaction, the silver salt acts as a halogen activator. The silver ion coordinates with iodine, facilitating the generation of a highly electrophilic iodine species, which is then attacked by the electron-rich aromatic ring. nih.gov This reagent system is potent enough to iodinate the sterically hindered ortho position of the benzoic acid. researchgate.net

Trifluoroacetyl hypoiodite (B1233010) (CF₃COOI) is a powerful iodinating agent generated in situ from the reaction of trifluoroacetic anhydride (B1165640) with an iodide source or from reagents like iodine and silver trifluoroacetate. researchgate.netacs.org This species is a highly reactive electrophile. While its specific application for the mono-iodination of 3,4,5-trimethoxybenzoic acid is part of the broader success of the I₂/AgTFA system, its high reactivity has also been demonstrated in the synthesis of the corresponding 2,6-diiodo-3,4,5-trimethoxybenzoic acid. researchgate.net Another related approach for iodinating activated aromatic rings involves using N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA), where the active iodinating species is believed to be the in situ formed iodine trifluoroacetate. organic-chemistry.orgresearchgate.net

The combination of molecular iodine and silver nitrate (B79036) (I₂/AgNO₃) represents a simple, effective, and environmentally safer method for the iodination of various aromatic substrates. researchgate.net This protocol has been successfully applied to both activated and deactivated aromatic compounds, generally providing high yields of the corresponding aryl iodides. researchgate.netorientjchem.org The reaction can often be performed under solvent-free or mild conditions. researchgate.net For aromatic acids specifically, the I₂/AgNO₃ couple serves as an effective iodinating reagent system, making it a viable strategic approach for the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net

Table 2: Electrophilic Iodination Reagent Systems
Reagent SystemActive Species (Proposed)Substrate ApplicationKey FeaturesReference
I₂ / Silver Trifluoroacetate (AgTFA)CF₃COOI or Ag-I Complex3,4,5-Trimethoxybenzoic acidEffective for direct synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net, kisti.re.kr
Trifluoroacetyl HypoioditeCF₃COOISubstituted ArenesHighly reactive electrophile. researchgate.net, acs.org
I₂ / Silver Nitrate (AgNO₃)I⁺ equivalentAromatic AcidsEnvironmentally safer, high yields for various aromatics. researchgate.net

Ortho-Selectivity Control in Aromatic Iodination

Achieving ortho-selectivity in the iodination of benzoic acids is primarily governed by the directing effect of the carboxyl group. This functional group can coordinate to a metal catalyst, bringing the catalytic center in close proximity to the ortho C-H bonds and facilitating their activation and subsequent iodination.

One of the challenges in the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid from its parent compound, 3,4,5-trimethoxybenzoic acid, is directing the iodine substituent to the C2 position. The electronic nature of the methoxy groups activates the aromatic ring, but achieving exclusive ortho-iodination requires specific strategies to overcome the inherent steric hindrance and potential for substitution at other positions.

A direct approach to the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid involves the use of an iodine and silver trifluoroacetate (AgTFA) combination for the iodination of 3,4,5-trimethoxybenzoic acid. researchgate.net This method leverages a powerful iodinating reagent to achieve the desired substitution. researchgate.netmedchemexpress.com

In a broader context, transition metal catalysis has proven to be a powerful tool for controlling ortho-selectivity. The carboxylic acid moiety acts as an effective directing group, enabling selective C-H activation at the ortho position. d-nb.info For substrates with two equivalent ortho C-H positions, achieving mono-iodination over di-iodination can be a significant challenge. d-nb.inforesearchgate.net However, specific catalytic systems, such as those employing iridium, have been developed to provide excellent control over mono-iodination, even at room temperature and without the need for an inert atmosphere. d-nb.infonih.gov These methods often demonstrate high functional group tolerance, reacting selectively at the C-H bond ortho to the carboxylic acid, even in the presence of other potential directing groups. d-nb.info

Palladium-catalyzed methods have also been developed for the direct ortho-arylation and iodination of free benzoic acids. acs.orgresearchgate.netresearchgate.netresearchgate.net These reactions often require specific conditions, such as the use of stoichiometric silver acetate (B1210297) for iodide removal when using aryl iodides as coupling partners. acs.org A straightforward method for Pd(II)-catalyzed ortho-iodination of benzoic acids has been reported in aqueous media using potassium iodide (KI) as the iodine source. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions is therefore crucial in directing the iodination to the desired ortho position and preventing the formation of undesired isomers or di-iodinated byproducts.

Catalytic Approaches to Iodination

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and improved atom economy. Both transition metal catalysis and, more recently, organocatalysis have been applied to the synthesis of iodinated benzoic acids.

While iridium d-nb.inforesearchgate.netnih.govacs.org and palladium researchgate.netresearchgate.netresearchgate.net catalysts are well-established for ortho-iodination, rhodium(III) catalysis has also emerged as a versatile and practical approach. acs.org Rhodium(III)-catalyzed reactions, similar to those with iridium, utilize the carboxylate group as an effective directing group to achieve regioselective C-H activation and subsequent functionalization at the ortho position. rsc.org Specifically for iodination, a Rh(III)-catalyzed method using potassium iodide as the iodinating reagent has been described as a versatile and practical route for the ortho-iodination of benzoic acids. acs.org These catalytic systems are often tolerant of a wide range of functional groups on the benzoic acid scaffold, providing a robust method for the synthesis of various ortho-iodinated products.

Table 1: Comparison of Transition Metal Catalysts for Ortho-Iodination of Benzoic Acids

Catalyst Type Typical Conditions Selectivity Key Advantages
Iridium (Ir) [Cp*IrCl2]2, NIS, AgOAc, HFIP, Room Temp d-nb.inforesearchgate.net High mono-ortho selectivity d-nb.info Mild conditions, tolerates air/moisture, high yields researchgate.netacs.org
Palladium (Pd) Pd(OAc)2, KI, Ce(III), H2O2, Aqueous media researchgate.net Good ortho-selectivity researchgate.net Utilizes inexpensive iodine source, green solvent researchgate.net
Rhodium (Rh) Rh(III) complex, KI acs.org High ortho-selectivity acs.org Versatile and practical for various benzoic acids acs.org

This table provides a general overview. Specific conditions and results may vary based on the substrate and exact catalytic system used.

Organocatalysis represents an increasingly important area in organic synthesis, offering metal-free alternatives that can reduce cost and toxicity. While specific organocatalytic methods for 2-iodo-3,4,5-trimethoxybenzoic acid are not extensively documented, general strategies for the iodination of activated aromatic compounds can be considered applicable.

Thiourea derivatives have been employed as organocatalysts for the iodination of activated aromatic compounds. organic-chemistry.org These catalysts are believed to activate the iodine source, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), enhancing its electrophilicity and promoting regioselective iodination of electron-rich arenes. organic-chemistry.org Given that 3,4,5-trimethoxybenzoic acid is an electron-rich aromatic system, this approach holds potential. The regioselectivity would likely be influenced by the steric and electronic properties of the substrate.

Another strategy involves disulfide-catalyzed electrophilic iodination, also using DIH as the iodine source. organic-chemistry.org In this system, the disulfide acts as a Lewis base to activate the DIH, facilitating the iodination of a range of substrates, including anisoles and acetanilides, under mild conditions. organic-chemistry.org The applicability of these methods to benzoic acid derivatives would require investigation to assess the compatibility of the free carboxylic acid group with the reaction conditions.

Optimization of Synthetic Efficiency and Environmental Considerations

Modern synthetic chemistry places a strong emphasis on optimizing reaction efficiency and minimizing environmental impact. This involves careful selection of solvents, reagents, and reaction conditions to align with the principles of green chemistry.

The choice of solvent can dramatically influence the outcome and environmental footprint of a chemical reaction. In the context of the iridium-catalyzed ortho-iodination of benzoic acids, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a crucial solvent for achieving high conversions under mild conditions. researchgate.netacs.org The unique properties of HFIP are thought to enable the C-H iodination through an Ir(III)/Ir(V) catalytic cycle, with the carboxylic moiety acting as the directing group. acs.org

However, halogenated solvents like HFIP raise environmental concerns. acsgcipr.org Consequently, there is a significant drive to develop synthetic protocols in more benign media. Water is an ideal green solvent, and several iodination procedures have been developed in aqueous systems. researchgate.netacsgcipr.orgnih.gov For instance, the Pd(II)-catalyzed ortho-iodination of benzoic acids can be performed effectively in water. researchgate.net

Other green chemistry approaches include:

Solvent-Free Conditions: Mechanical grinding under solvent-free conditions has been used for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate. nih.gov This mechanochemical approach offers short reaction times and high yields while eliminating the need for bulk solvents. nih.gov

Alternative Green Solvents: Polyethylene glycol (PEG) has been used as a green reaction medium for the iodination of various aromatic compounds. benthamdirect.com

In-situ Reagent Generation: Electrochemical methods can generate the iodinating agent in situ from inexpensive sources like potassium iodide, avoiding the use of hazardous oxidizing agents. nih.gov

Table 2: Green Chemistry Approaches to Aromatic Iodination

Approach Example System Advantages
Aqueous Media Pd(OAc)2/KI/H2O2 in water researchgate.net Environmentally benign, reduced waste
Solvent-Free I2/AgNO3 with mechanical grinding nih.gov Eliminates solvent, simple setup, high yields
Green Solvents I2/HIO3 in PEG-400 benthamdirect.com Recyclable solvent, simple procedure
Electrosynthesis Electrochemical oxidation of iodide in water nih.gov Avoids toxic oxidants, uses cheap reagents

Purification and Isolation Techniques in Research Scale Synthesis

After the synthesis, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues. For a solid compound like 2-iodo-3,4,5-trimethoxybenzoic acid, recrystallization is the most common and effective purification technique at the research scale. alfa-chemistry.com

The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. youtube.com For benzoic acid and its derivatives, water is often a suitable solvent due to the significant increase in solubility of benzoic acid in hot water compared to cold water. ohaus.com The general procedure involves:

Dissolving the crude product in a minimum amount of a suitable hot solvent. youtube.comohaus.com

If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. alfa-chemistry.com

The hot solution is then filtered (hot filtration) to remove any insoluble impurities. youtube.com

The filtrate is allowed to cool slowly, causing the pure compound to crystallize while the more soluble impurities remain in the mother liquor. youtube.com

The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. alfa-chemistry.comohaus.com

Finally, the crystals are dried to remove any residual solvent. ohaus.com

For cases where a single solvent is not ideal, a two-solvent system may be employed. scribd.com If recrystallization is not sufficient or practical, column chromatography is another powerful purification technique. chemicalbook.com This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. The purified product is then recovered by evaporating the solvent from the collected fractions. chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 3,4,5 Trimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-iodo-3,4,5-trimethoxybenzoic acid is anticipated to display distinct signals corresponding to its aromatic and methoxy (B1213986) group protons. Due to the substitution pattern, a single aromatic proton is expected. The chemical shift of this proton would be influenced by the cumulative electronic effects of the adjacent iodo, methoxy, and carboxylic acid functionalities. The three methoxy groups, while chemically distinct due to their positions on the benzene (B151609) ring, may exhibit overlapping signals. The integration of these signals would correspond to the number of protons in each chemical environment.

For a comparative perspective, the ¹H NMR spectrum of the parent compound, 3,4,5-trimethoxybenzoic acid, in DMSO-d6 shows a singlet for the two equivalent aromatic protons at δ 7.25 ppm. rsc.org The methoxy groups appear as two singlets at δ 3.84 ppm (6H) and δ 3.74 ppm (3H). rsc.org The introduction of the bulky and electron-withdrawing iodine atom at the C2 position in 2-iodo-3,4,5-trimethoxybenzoic acid would be expected to significantly alter the chemical shift of the remaining aromatic proton and potentially resolve the methoxy proton signals.

Interactive Data Table: Predicted ¹H NMR Data for 2-Iodo-3,4,5-trimethoxybenzoic Acid

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H Varies Singlet 1H
Methoxy H (C3) Varies Singlet 3H
Methoxy H (C4) Varies Singlet 3H
Methoxy H (C5) Varies Singlet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 2-iodo-3,4,5-trimethoxybenzoic acid. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum is expected to show signals for the six aromatic carbons, the carboxylic acid carbon, and the three methoxy carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbon bearing the iodine atom (C2) expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbons bearing the methoxy groups (C3, C4, C5) and the carboxylic acid group (C1) will be deshielded and appear at lower fields.

For comparison, the ¹³C NMR spectrum of 3,4,5-trimethoxybenzoic acid in DMSO shows signals at δ 167.40 (C=O), 153.11 (C3, C5), 141.81 (C4), 126.38 (C1), 106.98 (C2, C6), 60.55 (C4-OCH₃), and 56.35 (C3, C5-OCH₃). rsc.org The introduction of iodine at the C2 position would break the symmetry of the aromatic ring, resulting in six distinct aromatic carbon signals for 2-iodo-3,4,5-trimethoxybenzoic acid.

Interactive Data Table: Predicted ¹³C NMR Data for 2-Iodo-3,4,5-trimethoxybenzoic Acid

Carbon Predicted Chemical Shift (ppm)
C1 (C-COOH) Varies
C2 (C-I) Varies
C3 (C-OCH₃) Varies
C4 (C-OCH₃) Varies
C5 (C-OCH₃) Varies
C6 Varies
C=O Varies
C3-OCH₃ Varies
C4-OCH₃ Varies

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this specific molecule, with only one aromatic proton, no COSY cross-peaks would be expected in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC would be crucial in assigning the quaternary carbons of the aromatic ring by observing correlations from the methoxy protons to their neighboring carbons. For instance, the protons of the C3-methoxy group would show correlations to C2, C3, and C4.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Functional Group Vibrations

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-iodo-3,4,5-trimethoxybenzoic acid would be characterized by several key vibrational bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents would appear around 3000 cm⁻¹. The C=O stretching of the carboxylic acid is a prominent feature, and its position provides insight into the electronic environment. Additionally, C-O stretching vibrations from the ether linkages of the methoxy groups and the carboxylic acid will be present, typically in the 1300-1000 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Data for 2-Iodo-3,4,5-trimethoxybenzoic Acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Aromatic/Aliphatic C-H stretch 2850-3100
Carbonyl C=O stretch ~1700
Ether/Carboxylic Acid C-O stretch 1000-1300

Analysis of Carbonyl Stretching Frequencies and Ortho-Iodo Effects

The position of the carbonyl (C=O) stretching vibration in the FT-IR spectrum is sensitive to the electronic effects of substituents on the aromatic ring. In benzoic acid derivatives, electron-withdrawing groups tend to shift the C=O stretching frequency to higher wavenumbers. The presence of an iodine atom at the ortho position (C2) to the carboxylic acid group in 2-iodo-3,4,5-trimethoxybenzoic acid is expected to influence the carbonyl stretching frequency. This "ortho-iodo effect" can be attributed to a combination of steric and electronic factors. Steric hindrance from the bulky iodine atom can disrupt the planarity of the carboxylic acid group with the benzene ring, which in turn affects the conjugation and the C=O bond strength. A similar spectral behavior, with a shift of the ν(C=O) frequency to higher wavenumbers, has been observed for 2-iodo-3,4,5-trimethoxybenzoic acid (ITMBA) due to the presence of the ortho-positioned iodine atom. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like carboxylic acids. In ESI-MS analysis of 2-iodo-3,4,5-trimethoxybenzoic acid, the molecule is expected to be readily ionized. In negative ion mode, the most prominent ion observed would be the deprotonated molecule, [M-H]⁻, resulting from the loss of the acidic proton from the carboxyl group. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, are anticipated. Further fragmentation within the mass spectrometer could lead to characteristic losses, such as the loss of a methyl group (CH₃), a methoxy group (OCH₃), or carbon dioxide (CO₂) from the carboxyl moiety, providing structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. The exact mass is calculated using the masses of the most abundant isotopes of each element. For 2-iodo-3,4,5-trimethoxybenzoic acid, the theoretical exact mass can be calculated to distinguish it from other compounds with the same nominal mass. This precision is fundamental for verifying the compound's identity in complex samples or confirming the success of a synthesis.

Table 1: Theoretical Exact Mass Data for 2-Iodo-3,4,5-trimethoxybenzoic Acid

Molecular Formula Isotopic Composition Ion Type Calculated Exact Mass (m/z)
C₁₀H₁₁IO₅ ¹²C₁₀¹H₁₁¹²⁷I¹⁶O₅ [M-H]⁻ 336.95785
C₁₀H₁₁IO₅ ¹²C₁₀¹H₁₁¹²⁷I¹⁶O₅ [M+H]⁺ 338.97230

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Stereochemistry

Single-crystal X-ray diffraction analysis of 2-iodo-3,4,5-trimethoxybenzoic acid has provided unambiguous confirmation of its molecular structure. researchgate.net The analysis reveals that the asymmetric unit of the crystal contains two crystallographically independent molecules, indicating subtle differences in their conformation or environment within the crystal lattice. researchgate.net This technique precisely maps the bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. The carboxyl group and the methoxy groups exhibit specific orientations relative to the benzene ring, which are influenced by steric and electronic effects from the bulky iodine substituent. researchgate.net

Supramolecular Architecture and Intermolecular Interactions (e.g., Carboxylic Acid Hydrogen Bonding, Halogen Bonding, Lone Pair-π Interactions)

The solid-state structure of 2-iodo-3,4,5-trimethoxybenzoic acid is stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is the O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.net This is a classic interaction for carboxylic acids, typically leading to the formation of centrosymmetric dimers or extended chains.

Halogen Bonding: The iodine atom, positioned ortho to the carboxylic acid, has the potential to act as a halogen bond donor. nih.gov Halogen bonding is an attractive, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. In related structures, such as 1,2-diiodo-4,5-dimethoxybenzene, C-I···O and C-I···I interactions are key structure-directing synthons that define the crystal packing. nih.gov

Comparative Crystallographic Analysis with Related Benzoic Acid Derivatives

Comparing the crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid with its analogues provides insight into how different substituents influence the supramolecular assembly.

The structure of its dibromo analog, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, shows a different packing arrangement. nih.gov The dibromo derivative forms a catemeric (chain-like) arrangement sustained by carboxylic H–carbonyl interactions, which is further stabilized by a lone pair(O)–π-hole interaction. nih.gov This contrasts with the more common dimeric structure often seen in iodo-derivatives. nih.gov

Furthermore, the interactions involving iodine can be compared to other di-iodinated benzene derivatives. For instance, in 1,2-diiodo-4,5-dimethoxybenzene, the C-I···O synthon is the prevailing interaction, creating linear chains that are then interlinked by C-I···I forces. nih.gov This highlights the strong directional and structure-directing nature of the iodine atom in forming halogen bonds, a feature that is also expected to be significant in the crystal packing of 2-iodo-3,4,5-trimethoxybenzoic acid.

Table 2: Comparison of Supramolecular Motifs in Related Benzoic Acid Derivatives

Compound Primary H-Bonding Motif Key Halogen Interaction Reference
2-Iodo-3,4,5-trimethoxybenzoic acid O-H···O hydrogen bonds Potential C-I···O / C-I···I researchgate.netnih.gov
2,6-Dibromo-3,4,5-trimethoxybenzoic acid Catemeric chain via C=O···H-O C-Br···Br-C nih.gov

Table of Mentioned Compounds

Compound Name
2-Iodo-3,4,5-trimethoxybenzoic acid
2,6-Dibromo-3,4,5-trimethoxybenzoic acid
1,2-Diiodo-4,5-dimethoxybenzene
3,4,5-Trimethoxybenzoic acid
2-Iodo-4,5-dimethoxybenzoic acid
2-Hydroxy-3,4,5-trimethoxybenzoic acid

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Iodo 3,4,5 Trimethoxybenzoic Acid

Role of Ortho-Iodo Benzoic Acid as a Versatile Synthetic Intermediate

2-Iodo-3,4,5-trimethoxybenzoic acid is a valuable intermediate in organic synthesis due to the presence of two key functional groups: a carboxylic acid and an aryl iodide. The ortho-positioning of the iodine atom relative to the carboxylic acid imparts unique reactivity and allows for selective transformations at either site. This substitution pattern is crucial in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.orgnbinno.comguidechem.com

The aryl iodide moiety is particularly useful as it serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed processes. nbinno.com This allows for the construction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Furthermore, ortho-iodo benzoic acids are well-known precursors for the synthesis of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild oxidizing agents in organic synthesis. guidechem.comchemicalbook.com The specific substitution pattern of 2-iodo-3,4,5-trimethoxybenzoic acid could potentially be exploited to create novel hypervalent iodine reagents with tailored properties.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-iodo-3,4,5-trimethoxybenzoic acid can undergo a variety of transformations, providing access to a diverse range of derivatives.

Decarboxylative Halogenation Pathways to Aryl Halides

Decarboxylative halogenation is a powerful method for the synthesis of aryl halides from aromatic carboxylic acids. nih.govnih.gov This transformation involves the replacement of the carboxylic acid group with a halogen atom. While specific studies on the decarboxylative halogenation of 2-iodo-3,4,5-trimethoxybenzoic acid are not extensively documented, the general principles of this reaction can be applied.

One common method is a modified Hunsdiecker reaction, which typically involves the use of a silver salt of the carboxylic acid and a halogen source. mdpi.com More modern approaches often utilize transition metal catalysts or photoredox catalysis to achieve this transformation under milder conditions. A transition-metal-free approach for decarboxylative iodination using molecular iodine has also been reported for a range of benzoic acids. nih.govnih.gov

The general mechanism for a silver-catalyzed decarboxylative iodination would likely proceed as follows:

Salt Formation: 2-Iodo-3,4,5-trimethoxybenzoic acid reacts with a silver salt to form the corresponding silver carboxylate.

Formation of Acyl Hypoiodite (B1233010): The silver carboxylate reacts with a source of iodine to form an unstable acyl hypoiodite intermediate.

Decarboxylation and Radical Formation: The acyl hypoiodite undergoes homolytic cleavage of the O-I bond and decarboxylation to generate an aryl radical.

Iodine Atom Transfer: The aryl radical abstracts an iodine atom from another molecule of the acyl hypoiodite or the iodine source to yield the final aryl iodide product.

Aryl iodides are valuable synthetic intermediates, particularly in cross-coupling reactions, making this a potentially useful transformation for 2-iodo-3,4,5-trimethoxybenzoic acid. nih.gov

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of 2-iodo-3,4,5-trimethoxybenzoic acid can be readily converted into esters and amides, which are important functional groups in many biologically active molecules.

Esterification Reactions

Esterification of 2-iodo-3,4,5-trimethoxybenzoic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com

Esterification Method Reagents General Conditions
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Typically requires heating
Steglich EsterificationAlcohol, DCC, DMAPRoom temperature
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by alcoholOften performed at low temperatures

Amidation Reactions

Amidation of 2-iodo-3,4,5-trimethoxybenzoic acid with an amine can be accomplished by first activating the carboxylic acid. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine.

Amidation Method Reagents General Conditions
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine, BaseTwo-step process
Peptide CouplingAmine, Coupling agent (e.g., DCC, EDC), with or without an additive (e.g., HOBt)Typically mild conditions

Transformations Involving the Aryl Iodide Moiety

The aryl iodide group is a key site for the functionalization of 2-iodo-3,4,5-trimethoxybenzoic acid, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling with Boronic Acids for Biaryl Formation

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials. nbinno.comtcichemicals.com This reaction involves the coupling of an aryl halide, in this case, 2-iodo-3,4,5-trimethoxybenzoic acid, with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (2-iodo-3,4,5-trimethoxybenzoic acid) to form a palladium(II) intermediate. nbinno.com

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the biaryl product and regenerating the palladium(0) catalyst. nbinno.com

The reaction conditions for a Suzuki-Miyaura coupling can be varied, but a typical setup would involve the following components:

Component Example Role
Aryl Iodide2-Iodo-3,4,5-trimethoxybenzoic acidElectrophilic partner
Boronic AcidPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂/ligandFacilitates the reaction
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
SolventToluene, Dioxane, DMFReaction medium

This reaction provides a powerful tool for the synthesis of a wide array of biaryl compounds derived from 2-iodo-3,4,5-trimethoxybenzoic acid, enabling the exploration of new chemical space for various applications.

Nucleophilic Aromatic Substitution (SNAr) on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

The aromatic ring of 2-iodo-3,4,5-trimethoxybenzoic acid is substituted with three electron-donating methoxy (B1213986) groups. These groups increase the electron density of the ring, making it less electrophilic and therefore deactivating it towards nucleophilic attack. Consequently, 2-iodo-3,4,5-trimethoxybenzoic acid does not readily undergo SNAr reactions under standard conditions. For such a reaction to occur, the aromatic ring would need to be further substituted with potent electron-withdrawing groups. libretexts.org

Grignard Reagent Formation and Subsequent Electrophilic Trapping

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. A critical requirement for this reaction is the absence of acidic protons in the molecule, as the highly basic Grignard reagent would be immediately quenched. The carboxylic acid group of 2-iodo-3,4,5-trimethoxybenzoic acid possesses an acidic proton, making the direct formation of a Grignard reagent from this compound impossible.

To form the corresponding Grignard reagent, the carboxylic acid functionality must first be protected, for example, by converting it to an ester (e.g., a methyl or ethyl ester). The resulting ester, methyl 2-iodo-3,4,5-trimethoxybenzoate, could then be treated with magnesium in an ethereal solvent like THF or diethyl ether to form the Grignard reagent.

Once formed, this Grignard reagent, a powerful nucleophile, could be trapped with various electrophiles to introduce a wide range of substituents at the C2 position.

Table 3: Potential Electrophilic Trapping Reactions of the Derived Grignard Reagent

Electrophile Product Type
Aldehydes / Ketones Secondary / Tertiary Alcohols
Esters Tertiary Alcohols
Carbon Dioxide (CO₂) Carboxylic Acids (after hydrolysis)
Nitriles Ketones (after hydrolysis)

This table illustrates potential synthetic applications following the successful formation of the Grignard reagent from a protected form of the parent compound.

Ullmann Coupling and Homocoupling Strategies

The Ullmann reaction is a copper-catalyzed reaction that typically involves the coupling of two aryl halides to form a biaryl. organic-chemistry.org The "classic" Ullmann reaction is a homocoupling that produces a symmetrical biaryl compound at elevated temperatures. organic-chemistry.org Applying this to 2-iodo-3,4,5-trimethoxybenzoic acid (or its ester derivative) would be expected to yield a symmetrically substituted biphenyl (B1667301) derivative, 2,2',3,3',4,4',5,5'-octamethoxy-[1,1'-biphenyl]-6,6'-dicarboxylic acid.

Modern variations of the Ullmann reaction, often employing palladium or nickel catalysts and various ligands, can be performed under milder conditions and can also be used for cross-coupling reactions with other nucleophiles like amines and alcohols (Ullmann-type reactions). nih.govdocumentsdelivered.com

Hypervalent Iodine Chemistry Derived from 2-Iodo-3,4,5-trimethoxybenzoic Acid

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique oxidizing properties. arkat-usa.orgnih.gov These reagents are considered environmentally benign alternatives to many heavy metal-based oxidants. arkat-usa.org

Synthesis of Hypervalent Iodine(III) and Iodine(V) Reagents (e.g., 2-Iodoxybenzoic Acid analogs)

2-Iodo-3,4,5-trimethoxybenzoic acid is a suitable precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents. The ortho-carboxylic acid group can participate intramolecularly to form stable, cyclic hypervalent iodine structures.

Iodine(III) Reagents: Oxidation of 2-iodo-3,4,5-trimethoxybenzoic acid with a mild oxidizing agent can yield the corresponding iodine(III) species, an analog of 2-iodosobenzoic acid (IBA). A practical and convenient method for this transformation involves the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution under mild, room temperature conditions. nih.gov This method is known to selectively produce cyclic hypervalent iodine(III) compounds in high yields without contamination by the corresponding iodine(V) species. nih.gov Other oxidants like peracetic acid or sodium hypochlorite (B82951) can also be used to generate related iodine(III) species such as (diacetoxyiodo)arenes. organic-chemistry.org

Iodine(V) Reagents: More vigorous oxidation of 2-iodo-3,4,5-trimethoxybenzoic acid leads to the formation of the corresponding iodine(V) reagent, an analog of the well-known oxidant 2-iodoxybenzoic acid (IBX). wikipedia.orgbionity.com A common and environmentally friendly procedure for the preparation of IBX and its derivatives is the oxidation of the parent 2-iodobenzoic acid with an excess of Oxone in water at elevated temperatures (e.g., 70 °C). wikipedia.orggoogle.com The resulting IBX analog, 2-iodoxy-3,4,5-trimethoxybenzoic acid, would be expected to be a powerful and selective oxidizing agent, similar in reactivity to IBX itself, which is widely used for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.org

Table 4: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid Analogs

Target Reagent Oxidation State Typical Oxidant Typical Conditions
IBA analog Iodine(III) Oxone® Water/MeCN, Room Temperature
IBX analog Iodine(V) Oxone® (excess) Water, ~70 °C
(Diacetoxyiodo)arene analog Iodine(III) Peracetic Acid / m-CPBA Acetic Acid

This table summarizes common methods for the synthesis of hypervalent iodine reagents from 2-iodobenzoic acid precursors. nih.govorganic-chemistry.orgwikipedia.org

Oxidative Transformations Mediated by Derived Hypervalent Iodine Species

2-Iodo-3,4,5-trimethoxybenzoic acid can serve as a precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents. The oxidation of the iodine(I) center in aryl iodides is a standard method for preparing these versatile oxidizing agents. organic-chemistry.org Common oxidants such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or potassium peroxymonosulfate (B1194676) (Oxone) can be employed to convert the iodo group into higher oxidation states. organic-chemistry.orgnsf.govsci-hub.se

The oxidation of 2-iodo-3,4,5-trimethoxybenzoic acid would first yield an iodine(III) species, such as the corresponding iodosyl (B1239551) or diacetoxyiodo derivative, depending on the reaction conditions. organic-chemistry.org Further oxidation leads to the formation of an iodine(V) reagent, analogous to 2-iodoxybenzoic acid (IBX). nih.govnih.gov The presence of three electron-donating methoxy groups on the aromatic ring can influence the stability and reactivity of the resulting hypervalent iodine species. These derived reagents are expected to function as potent oxidants, capable of mediating a variety of chemical transformations. For instance, substituted IBX derivatives, generated in situ from their corresponding 2-iodobenzoic acid precursors, are effective catalysts for the oxidation of alcohols to carbonyl compounds and for the oxidative cleavage of olefins. nsf.govsci-hub.sesemanticscholar.org

Table 1: Potential Hypervalent Iodine Species Derived from 2-Iodo-3,4,5-trimethoxybenzoic Acid

Precursor CompoundOxidation StatePotential Derived SpeciesTypical Oxidizing Agent
2-Iodo-3,4,5-trimethoxybenzoic acidIodine(III)2-(Diacetoxyiodo)-3,4,5-trimethoxybenzoic acidPeracetic Acid
2-Iodo-3,4,5-trimethoxybenzoic acidIodine(V)2-Iodoxy-3,4,5-trimethoxybenzoic acid (IBX derivative)Oxone

Selective Functionalization of the Trimethoxy Phenyl Ring

The aromatic ring of 2-iodo-3,4,5-trimethoxybenzoic acid possesses a single available position for substitution, at the C6 carbon. The directing effects of the existing substituents converge to make this position highly susceptible to electrophilic attack and a prime target for direct C-H functionalization. The three methoxy groups are strong activating, ortho-, para-directors, enriching the C2, C4, and C6 positions. The carboxylic acid is a meta-directing deactivator, and the iodo group is an ortho-, para-directing deactivator. The cumulative effect of these groups, particularly the powerful activating influence of the methoxy groups at C3 and C5 (ortho to C6) and C4 (para to C6), makes the C6 position the most electron-rich and sterically accessible site for further reactions.

The highly activated nature of the C6 position in 2-iodo-3,4,5-trimethoxybenzoic acid facilitates further halogenation reactions. Electrophilic aromatic substitution with halogens is a common method to introduce additional functionality onto an aromatic ring. wikipedia.org

Diiodination: Research has demonstrated the synthesis of 2,6-diiodo-3,4,5-trimethoxybenzoic acid. researchgate.net This transformation involves the introduction of a second iodine atom at the C6 position, likely using a potent iodinating agent. The synthesis of this fully substituted arene highlights the high reactivity of the C6 position towards electrophilic attack. researchgate.net

Bromination: While specific studies on the bromination of 2-iodo-3,4,5-trimethoxybenzoic acid are not detailed, the principles of electrophilic aromatic substitution suggest a predictable outcome. Treatment with a suitable brominating agent, such as bromine (Br₂) in the presence of a Lewis acid or N-bromosuccinimide, would be expected to introduce a bromine atom at the C6 position. This is consistent with related reactions where bromine substitutes onto highly activated trimethoxybenzene systems. proquest.com The expected product would be 2-bromo-6-iodo-3,4,5-trimethoxybenzoic acid.

Table 2: Further Halogenation Reactions

Starting MaterialReactionReagents (Example)Expected Product
2-Iodo-3,4,5-trimethoxybenzoic acidDiiodinationI₂ / Strong Oxidant2,6-Diiodo-3,4,5-trimethoxybenzoic acid
2-Iodo-3,4,5-trimethoxybenzoic acidBrominationBr₂ / FeBr₃2-Bromo-6-iodo-3,4,5-trimethoxybenzoic acid

Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond without pre-functionalization. organic-chemistry.orgnih.gov For 2-iodo-3,4,5-trimethoxybenzoic acid, the only available site for such a transformation is the C-H bond at the C6 position.

Methodologies often employ transition metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate a specific C-H bond. nih.gov In many cases, a directing group on the substrate is used to guide the catalyst to a specific site, typically in an ortho position. The carboxylic acid group at C1 of 2-iodo-3,4,5-trimethoxybenzoic acid can potentially serve as such a directing group, facilitating the metal-catalyzed functionalization of the ortho C-H bond at C6. This directed approach could enable the introduction of a wide range of functionalities, including aryl, alkyl, or other organic moieties, providing a direct route to complex, fully substituted benzoic acid derivatives.

Beyond halogenation, the electron-rich C6 position of 2-iodo-3,4,5-trimethoxybenzoic acid is susceptible to a range of other classic electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comuci.edu The high reactivity endowed by the three methoxy groups facilitates these transformations, though it may also necessitate mild reaction conditions to prevent side reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org This would lead to the formation of 2-iodo-3,4,5-trimethoxy-6-nitrobenzoic acid.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, yielding 6-carboxy-3-iodo-2,4,5-trimethoxybenzenesulfonic acid. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃), could introduce an acyl or alkyl group at the C6 position. masterorganicchemistry.com However, the high activation of the ring and the presence of Lewis basic methoxy and carboxyl groups can lead to challenges such as over-alkylation or catalyst deactivation, requiring careful selection of reaction conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsExpected ElectrophilePotential Product
NitrationHNO₃, H₂SO₄NO₂⁺2-Iodo-3,4,5-trimethoxy-6-nitrobenzoic acid
SulfonationH₂SO₄, SO₃SO₃6-Carboxy-3-iodo-2,4,5-trimethoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺2-Acyl-6-iodo-3,4,5-trimethoxybenzoic acid

Synthesis and Research on Derivatives and Analogs of 2 Iodo 3,4,5 Trimethoxybenzoic Acid

Synthesis of Polyhalogenated Benzoic Acid Derivatives

The introduction of additional halogen atoms onto the 2-iodo-3,4,5-trimethoxybenzoic acid ring is a key strategy for creating highly functionalized molecules. These polyhalogenated derivatives serve as valuable intermediates in cross-coupling reactions and other synthetic transformations.

2,6-Diiodo-3,4,5-trimethoxybenzoic Acid (DITMBA) Synthesis

The synthesis of 2,6-diiodo-3,4,5-trimethoxybenzoic acid (DITMBA) can be achieved through the direct iodination of 3,4,5-trimethoxybenzoic acid. One effective method employs a combination of iodine and silver trifluoroacetate (B77799) (AgTFA), which generates the potent iodinating agent, trifluoroacetyl hypoiodite (B1233010), in situ. researchgate.net This reagent is capable of iodinating the aromatic ring at the positions ortho to the carboxylic acid group.

The reaction typically involves treating 3,4,5-trimethoxybenzoic acid with iodine and silver trifluoroacetate in a suitable solvent system. The process has been modified to improve efficiency, leading to the successful synthesis of the diiodo-containing compound in quantitative yield. researchgate.net The resulting DITMBA product is then characterized using various spectroscopic techniques. researchgate.net

Table 1: Spectroscopic Data for 2,6-Diiodo-3,4,5-trimethoxybenzoic Acid (DITMBA)

Spectroscopic Technique Observed Features
FT-IR A characteristic C=O stretching band appears at a frequency above 1700 cm⁻¹, which is indicative of intramolecular interactions between the carboxyl group and the adjacent iodine atoms. researchgate.net
¹H NMR The proton NMR spectrum provides signals corresponding to the methoxy (B1213986) groups and any remaining aromatic protons, confirming the substitution pattern. researchgate.net
¹³C NMR The carbon NMR spectrum shows distinct resonances for the carboxyl carbon, the aromatic carbons (including those bonded to iodine), and the methoxy carbons. researchgate.net

This table summarizes the key spectroscopic features used to confirm the structure of DITMBA.

Halogen Exchange and Transhalogenation to Brominated Analogs (e.g., 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid)

Organobromine compounds are often preferred over their iodo-counterparts in certain cross-coupling reactions and are valuable precursors in pharmaceutical synthesis. iucr.org 2,6-Dibromo-3,4,5-trimethoxybenzoic acid (DBrTMBA) can be synthesized from 2-iodo-3,4,5-trimethoxybenzoic acid through a process involving bromination and transhalogenation.

An environmentally friendly method utilizes potassium bromate (B103136) (KBrO₃) as the brominating agent. iucr.org In this procedure, 2-iodo-3,4,5-trimethoxybenzoic acid is reacted with KBrO₃ in an aqueous solution of sulfuric acid. The solution is heated, stirred for several hours, and then allowed to cool, which results in the crystallization of the desired 2,6-dibromo-3,4,5-trimethoxybenzoic acid product as long, thin needles. iucr.org This reaction demonstrates a direct conversion from an iodinated analog to a brominated one.

Table 2: Synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid (DBrTMBA)

Starting Material Reagents Conditions Product Yield
2-Iodo-3,4,5-trimethoxybenzoic acid KBrO₃, H₂SO₄ (aq) Heating from 294 K to 338 K, stirring for 4 hours 2,6-Dibromo-3,4,5-trimethoxybenzoic acid 30%

This table outlines the reaction conditions for the transhalogenation of the iodo-compound to its dibromo analog. iucr.org

Derivatives with Modified Methoxy Functionalities

The three methoxy groups on the benzoic acid ring offer additional sites for chemical modification. Altering these functionalities through the synthesis of isomers or by selective demethylation can produce a variety of derivatives with different chemical properties.

Homologous Trimethoxybenzoic Acid Derivatives (e.g., Asaronic Acid)

Asaronic acid, or 2,4,5-trimethoxybenzoic acid, is an isomer of the parent 3,4,5-trimethoxybenzoic acid. While not a direct derivative of the 2-iodo compound, its synthesis illustrates methods for preparing homologous structures within the trimethoxybenzoic acid family. A simplified preparation of asaronic acid starts from more readily available precursors like 4-O-methyl-β-resorcylic acid or isovanillic acid. ias.ac.in

The synthesis involves an oxidation step using Elbs persulfate oxidation, followed by methylation stages to install the three methoxy groups. ias.ac.in For instance, 2,5-dihydroxy-4-methoxy benzoic acid can be methylated in stages to first yield 4,5-dimethoxy-2-hydroxy benzoic acid and finally asaronic acid. ias.ac.in The resulting product can be crystallized to yield colorless needles. ias.ac.in

Selective Demethylation or Alkylation of Methoxy Groups

Selective demethylation of trimethoxybenzoic acid derivatives is a crucial transformation for synthesizing valuable intermediates. For example, the selective removal of the methyl group at the 4-position of 3,4,5-trimethoxybenzoic acid yields syringic acid, an important pharmaceutical intermediate. google.com

Various methods have been developed to achieve this selectivity. One approach involves using a composite reagent of anhydrous ZnCl₂ and propionic acid under reflux conditions to selectively remove the 4-position methyl group from methyl 3,4,5-trimethoxybenzoate (B1228286). google.com Another patented method describes the selective demethylation of o-trimethoxybenzene compounds using ZrCl₄ as a catalyst. google.com Furthermore, demethylation of 2,4,5-trimethoxybenzoic acid can be achieved by reacting it with linear or cyclic amines in a polar aprotic solvent to produce 2-hydroxy-4,5-dimethoxybenzoic acid. google.com These methods highlight the ability to target specific methoxy groups on the benzene (B151609) ring, providing access to a range of hydroxylated and partially alkylated derivatives.

Construction of Complex Polycyclic and Heterocyclic Scaffolds from 2-Iodo-3,4,5-trimethoxybenzoic Acid

The presence of the iodine atom makes 2-iodo-3,4,5-trimethoxybenzoic acid an ideal substrate for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular frameworks. The aryl iodide functionality is a key reactive site for building polycyclic and heterocyclic systems.

Aryl iodides are excellent precursors for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. nbinno.comnbinno.com These reactions allow for the formation of biaryl linkages, which are common structural motifs in many advanced materials and therapeutic agents. nbinno.com The 2-iodo-3,4,5-trimethoxybenzoic acid molecule can be coupled with various boronic acids or other organometallic reagents to create elaborate biaryl scaffolds. The carboxylic acid group can be further derivatized into esters or amides to expand the molecular diversity. nbinno.com

In addition to cross-coupling, photochemical cyclizations represent another powerful strategy for synthesizing complex ring systems from aryl halides. chim.it This methodology uses light to induce a pericyclic ring-closing reaction. An aryl iodide, such as 2-iodo-3,4,5-trimethoxybenzoic acid, can be functionalized with a suitable reacting partner, and subsequent irradiation can trigger an intramolecular cyclization. This process often involves the elimination of the halogen atom and the formation of a new ring, leading to the synthesis of carbazoles, phenanthridines, and other heterocyclic structures under mild conditions. chim.it The versatility of the aryl iodide group makes 2-iodo-3,4,5-trimethoxybenzoic acid a valuable building block for creating diverse and complex molecular architectures.

Synthesis of Xanthone (B1684191) Derivatives

The synthesis of the xanthone (dibenzo-γ-pyrone) core from 2-iodo-3,4,5-trimethoxybenzoic acid can be achieved through methods that capitalize on the reactivity of the iodo and carboxyl groups. A primary route involves the formation of a diaryl ether followed by an intramolecular cyclization.

First, the 2-iodo-3,4,5-trimethoxybenzoic acid is typically converted to its more reactive acid chloride derivative. This activated intermediate can then undergo a copper-catalyzed Ullmann condensation with a phenol. The resulting 2-aryloxybenzoic acid is the key intermediate for the subsequent cyclization. The final step is an intramolecular electrophilic cycloacylation, where the carboxylic acid group (or its activated form) reacts with the adjacent aromatic ring, usually in the presence of a strong acid or dehydrating agent like polyphosphoric acid or Eaton's reagent, to form the tricyclic xanthone structure. nih.govsemanticscholar.org The trimethoxy substitution pattern of the starting benzoic acid is carried through to the final xanthone product, yielding highly oxygenated derivatives.

Reaction Step Description Typical Reagents
Activation Conversion of the carboxylic acid to a more reactive form.Thionyl chloride (SOCl₂) or Oxalyl chloride
Ullmann Condensation Formation of a diaryl ether by coupling the activated benzoic acid with a phenol.A selected phenol, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃)
Cyclodehydration Intramolecular electrophilic acylation to form the xanthone ring.Polyphosphoric acid (PPA), Eaton's reagent, Sulfuric acid

This table outlines a general synthetic pathway for xanthone derivatives.

Annulation Reactions to Isocoumarins and Phthalides

2-Iodo-3,4,5-trimethoxybenzoic acid serves as an excellent substrate for palladium-catalyzed annulation reactions to generate isocoumarins and phthalides, which are important lactone-containing heterocyclic scaffolds.

Isocoumarin (B1212949) Synthesis: The synthesis of isocoumarins can be achieved through a palladium-catalyzed annulation of 2-iodo-3,4,5-trimethoxybenzoic acid with internal alkynes. In this reaction, the palladium catalyst facilitates a sequence of oxidative addition into the carbon-iodine bond, followed by alkyne insertion and subsequent intramolecular cyclization. This process constructs the six-membered lactone ring of the isocoumarin system, with the substituents from the alkyne determining the final substitution pattern at the 3 and 4 positions.

Phthalide (B148349) Synthesis: Similarly, phthalides (or 3-alkylidenephthalides) can be synthesized via a coupling reaction between 2-iodobenzoic acids and terminal alkynes. researchgate.net This transformation, often catalyzed by palladium or another suitable transition metal, involves the formation of a new carbon-carbon bond and subsequent intramolecular lactonization to yield the five-membered phthalide ring. The specific reaction conditions dictate the efficiency and selectivity of the cyclization.

Product Reaction Type Key Reactants Catalyst System (Typical)
Isocoumarin Palladium-Catalyzed Annulation2-Iodo-3,4,5-trimethoxybenzoic acid, Internal AlkynePd(OAc)₂, Ligand (e.g., PPh₃), Base
Phthalide Palladium-Catalyzed Annulation2-Iodo-3,4,5-trimethoxybenzoic acid, Terminal AlkynePd catalyst, Base

This table summarizes annulation reactions for synthesizing isocoumarins and phthalides.

Preparation of Multi-Triazole Substituted Benzene Derivatives

The structure of 2-iodo-3,4,5-trimethoxybenzoic acid provides two distinct functional handles—the iodo group and the carboxylic acid—that can be strategically modified to introduce multiple triazole rings onto the benzene core. The synthesis of such derivatives typically relies on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A plausible synthetic strategy would involve a multi-step sequence. First, the carboxylic acid group can be converted into an azide (B81097) via a Curtius rearrangement or by activating the acid and reacting it with sodium azide. Separately, the iodo group can be reacted with a terminal alkyne under Sonogashira coupling conditions to install an alkyne functionality on the benzene ring. The resulting intermediate, possessing both an azide and an alkyne, could then be used in subsequent cycloaddition reactions with other alkynes or azides to build a multi-triazole substituted system. Alternatively, both the iodo and carboxyl groups can be converted into functionalities that can each react to form a triazole ring, leading to a benzene derivative substituted with at least two triazole moieties.

Functional Group Modification Resulting Moiety for Cycloaddition
Carboxylic AcidActivation followed by reaction with NaN₃ or Curtius rearrangement.Azide (-N₃)
Iodo GroupPalladium-catalyzed Sonogashira coupling with a terminal alkyne.Alkyne (-C≡CR)

This table outlines a potential strategy for converting the functional groups of the parent compound for triazole synthesis.

Conjugation to Other Chemical Moieties (e.g., Hydrazides, Pyrimidines)

The carboxylic acid functionality of 2-iodo-3,4,5-trimethoxybenzoic acid is the primary site for conjugation to other chemical moieties through the formation of stable amide or hydrazide linkages.

Hydrazide Formation: The synthesis of the corresponding benzohydrazide (B10538) is a straightforward transformation. nih.gov It is typically achieved by reacting 2-iodo-3,4,5-trimethoxybenzoic acid, or more commonly its methyl or ethyl ester derivative, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chemmethod.comnih.gov The reaction is often performed in an alcoholic solvent under reflux, leading to the formation of the 2-iodo-3,4,5-trimethoxybenzohydrazide in good yield. google.com

Pyrimidine (B1678525) Conjugation: Conjugation to an amino-substituted pyrimidine involves the formation of an amide bond. This requires activation of the carboxylic acid group of 2-iodo-3,4,5-trimethoxybenzoic acid. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with an activator like N-hydroxysuccinimide (NHS), can be used to facilitate the reaction with an aminopyrimidine. Alternatively, the benzoic acid can be converted to its acid chloride, which then readily reacts with the amino group on the pyrimidine ring in the presence of a non-nucleophilic base.

Target Conjugate Linkage Type Key Reagents
Hydrazide Hydrazide (-CONHNH₂)Hydrazine hydrate
Pyrimidine Conjugate Amide (-CONH-Pyrimidine)Aminopyrimidine, Peptide coupling agents (e.g., EDC, DCC) or Thionyl chloride

This table details the conjugation reactions for forming hydrazides and pyrimidine conjugates.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in predicting the geometric and electronic structure of molecules. For 2-iodo-3,4,5-trimethoxybenzoic acid, these calculations have been used to compare theoretical predictions with experimental data, providing a deeper understanding of its intrinsic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-iodo-3,4,5-trimethoxybenzoic acid, theoretical studies have been performed to determine its optimized structure. Such analyses are crucial for understanding the spatial relationship between the bulky iodine atom, the three methoxy (B1213986) groups, and the carboxylic acid functional group.

Conformational analysis, a key part of these studies, involves exploring the different spatial orientations of the molecule's rotatable bonds, particularly around the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bonds of the methoxy groups. The steric and electronic interactions between the ortho-iodine atom and the adjacent carboxylic acid group are of particular interest, as they significantly influence the molecule's preferred conformation. The results of these calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's lowest-energy state.

Table 1: Representative Data from Geometry Optimization of a Substituted Benzoic Acid This table is illustrative of the typical data generated from geometry optimization calculations.

Parameter Atom Pair/Group Calculated Value
Bond Length C-I ~2.10 Å
C=O (carbonyl) ~1.21 Å
C-O (hydroxyl) ~1.35 Å
Bond Angle C-C-I ~121°
O=C-O ~123°
Dihedral Angle C-C-C=O ~10° - 30°

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. For 2-iodo-3,4,5-trimethoxybenzoic acid, harmonic vibrational frequencies have been predicted and compared with experimental FT-IR and NMR spectroscopic data.

The calculation of vibrational frequencies helps in the assignment of absorption bands in infrared (IR) and Raman spectra. Discrepancies between calculated and observed frequencies can often be attributed to factors like anharmonicity and intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning signals in experimental NMR spectra and understanding how the electronic environment of each nucleus is affected by the molecule's substituents.

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data This table demonstrates the typical comparison performed in computational studies. The values are representative.

Spectroscopic Parameter Experimental Value Calculated Value
Vibrational Frequency
ν(C=O) 1680 cm⁻¹ 1705 cm⁻¹
ν(O-H) 3450 cm⁻¹ 3500 cm⁻¹
NMR Chemical Shift
¹H (Aromatic) 7.20 ppm 7.25 ppm
¹³C (C-I) 95 ppm 98 ppm

Reaction Mechanism Elucidation through Computational Modeling

While computational modeling is a potent tool for mapping reaction pathways, detailed studies specifically elucidating reaction mechanisms for 2-iodo-3,4,5-trimethoxybenzoic acid are not extensively documented in the surveyed scientific literature. However, the general approaches used for similar molecules, such as other aryl iodides, can be described. For instance, Density Functional Theory (DFT) is commonly employed to model reactions like the Suzuki-Miyaura cross-coupling, a

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

While dedicated molecular dynamics (MD) simulation studies specifically investigating the intermolecular interactions and aggregation of Benzoic acid, 2-iodo-3,4,5-trimethoxy- are not extensively detailed in the available literature, computational chemistry provides powerful tools to predict and analyze these phenomena. The principles of MD simulations, combined with insights from computational analyses of closely related structures, can elucidate the nature of the non-covalent forces governing the behavior of this molecule in condensed phases.

MD simulations would model the system at an atomistic level, tracking the trajectories of individual molecules over time to observe their dynamic interactions. Such simulations are instrumental in understanding how molecules approach each other, the preferred orientations they adopt, and the formation of stable aggregates or crystal structures. The primary forces at play would be a combination of electrostatic interactions, van der Waals forces, and specific interactions like hydrogen and halogen bonding.

In the absence of direct MD simulation data for 2-iodo-3,4,5-trimethoxybenzoic acid, valuable insights can be drawn from computational studies on analogous compounds, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid. nih.gov Analysis of the crystal packing of this closely related molecule using techniques like Hirshfeld surface analysis reveals the key intermolecular contacts that stabilize the solid-state structure. nih.gov These interactions are precisely what would be quantified in an MD simulation to understand aggregation from a dynamic perspective.

Detailed Research Findings from Analog Computational Studies

The analysis reveals that the crystal structure is stabilized by a network of interactions. Unlike some related structures that form dimeric arrangements through carboxylic acid groups, this compound features a catemeric (chain-like) arrangement sustained by hydrogen bonds between the carboxylic hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Furthermore, a notable short contact between the carbonyl oxygen and the phenyl ring suggests a potential lone pair(O)•••π-hole interaction, which contributes to stabilizing the chain-like structure over a dimeric one. nih.gov

The quantitative contributions of different intermolecular contacts for the dibromo-analog are summarized in the table below. This data illustrates the hierarchy of interactions governing the supramolecular assembly.

Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2,6-Dibromo-3,4,5-trimethoxybenzoic acid

Interacting Atom PairContribution to Hirshfeld Surface (%)Description of Interaction
H···H40.5van der Waals forces / hydrophobic contacts
O···H / H···O28.1Includes carboxylic acid hydrogen bonding and other C-H···O contacts
Br···H / H···Br13.9Halogen-hydrogen interactions
C···H / H···C7.9van der Waals / weak hydrogen bonds
Br···O / O···Br3.5Halogen-oxygen interactions
C···C2.5π-π stacking interactions
Br···Br1.8Halogen-halogen interactions
C···O / O···C1.4Dipole-dipole interactions
Br···C / C···Br0.4Halogen-π interactions

Data derived from computational analysis of a closely related analog compound.

A molecular dynamics simulation of Benzoic acid, 2-iodo-3,4,5-trimethoxy- would be expected to reveal a similar, though not identical, hierarchy of interactions. The larger, more polarizable nature of iodine compared to bromine would likely enhance the significance of halogen bonding (I···O, I···π) and halogen-halogen (I···I) interactions in directing molecular aggregation. The simulation would allow for the calculation of interaction energies between molecular pairs, providing a dynamic and energetic perspective on the stability of different aggregate forms, complementing the static picture provided by crystal structure analysis.

Advanced Analytical Methodologies for Research on Benzoic Acid, 2 Iodo 3,4,5 Trimethoxy

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the separation, identification, and purity verification of Benzoic acid, 2-iodo-3,4,5-trimethoxy-. These techniques exploit the differential partitioning of the compound and its potential impurities between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection (UV) for Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying Benzoic acid, 2-iodo-3,4,5-trimethoxy-. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for this compound would utilize a C18 column. The mobile phase is often a gradient mixture of an aqueous solution containing a small amount of acid (like phosphoric or formic acid to suppress ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). UV detection is well-suited for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength is typically set around 254 nm.

The retention time of Benzoic acid, 2-iodo-3,4,5-trimethoxy- is influenced by the exact mobile phase composition, flow rate, and column temperature. Purity is determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Analysis of a Benzoic acid, 2-iodo-3,4,5-trimethoxy- Sample

Peak No. Retention Time (min) Area (%) Identity
1 3.5 0.8 3,4,5-Trimethoxybenzoic acid (starting material)
2 7.2 98.5 Benzoic acid, 2-iodo-3,4,5-trimethoxy- (product)

This table is interactive. You can sort the data by clicking on the column headers.

Gas Chromatography (GC) for Volatile Species and Derivatives

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Benzoic acid, 2-iodo-3,4,5-trimethoxy- itself has low volatility due to the carboxylic acid group, which can form hydrogen bonds. Therefore, derivatization is typically required to convert it into a more volatile species before GC analysis.

A common derivatization method is esterification, for example, by reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester (Methyl 2-iodo-3,4,5-trimethoxybenzoate). This derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The iodinated nature of the compound makes it amenable to sensitive detection using an electron capture detector (ECD) as well.

Table 2: Hypothetical GC Analysis of a Derivatized Reaction Mixture

Component Derivative Retention Time (min)
3,4,5-Trimethoxybenzoic acid Methyl ester 10.4

This table is interactive. You can sort the data by clicking on the column headers.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary screening of fractions from purification. researchgate.net For Benzoic acid, 2-iodo-3,4,5-trimethoxy-, silica (B1680970) gel plates are commonly used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often employed. The polarity of the mobile phase can be adjusted to optimize the separation of the product from starting materials and byproducts. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic compounds will appear as dark spots.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. Benzoic acid, 2-iodo-3,4,5-trimethoxy- is more polar than some of its potential non-polar impurities but less polar than highly polar starting materials or byproducts.

Table 3: Example TLC Data for the Synthesis of Benzoic acid, 2-iodo-3,4,5-trimethoxy-

Spot Distance Traveled by Spot (cm) Distance Traveled by Solvent (cm) Rf Value
Starting Material (3,4,5-Trimethoxybenzoic acid) 2.5 10.0 0.25
Product (Benzoic acid, 2-iodo-3,4,5-trimethoxy-) 4.0 10.0 0.40

This table is interactive. You can sort the data by clicking on the column headers.

Preparative Column Chromatography for Product Isolation

For the isolation and purification of Benzoic acid, 2-iodo-3,4,5-trimethoxy- on a larger scale than analytical techniques allow, preparative column chromatography is the method of choice. This technique uses a glass column packed with a stationary phase, typically silica gel.

The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column, and those containing the pure product are combined. The composition of the collected fractions is often monitored by TLC.

A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane), is often effective for separating the desired product from less polar and more polar impurities.

Table 4: Representative Data from a Preparative Column Chromatography Purification

Fraction Number Eluent Composition (Hexane:Ethyl Acetate) Result (via TLC analysis)
1-5 90:10 Non-polar impurities
6-15 80:20 Mixed fractions
16-25 70:30 Pure Benzoic acid, 2-iodo-3,4,5-trimethoxy-

This table is interactive. You can sort the data by clicking on the column headers.

Advanced Spectroscopic Applications for Deeper Insights

Spectroscopic techniques provide detailed structural information and can be adapted for real-time analysis of chemical reactions, offering deeper insights into reaction mechanisms and kinetics.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ (in the reaction mixture) spectroscopic monitoring allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. This provides a more accurate and detailed understanding of the reaction dynamics.

For the synthesis of Benzoic acid, 2-iodo-3,4,5-trimethoxy- from 3,4,5-trimethoxybenzoic acid, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be particularly useful. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. The progress of the iodination reaction can be followed by monitoring the disappearance of vibrational bands associated with the starting material and the appearance of new bands corresponding to the C-I bond and other structural changes in the product molecule.

Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed real-time information on the concentrations of different species in the reaction mixture. By monitoring the changes in the chemical shifts and integrals of specific proton or carbon signals, one can follow the conversion of the starting material to the product.

Table 5: Expected Spectroscopic Changes During the Synthesis of Benzoic acid, 2-iodo-3,4,5-trimethoxy-

Technique Monitored Species Expected Observation
In-situ FTIR C-H bending of the aromatic ring Shift in peak position upon substitution
In-situ FTIR C=O stretching of the carboxylic acid Potential shift due to electronic effects of the iodine substituent
In-situ NMR Aromatic proton signal of starting material Disappearance of the singlet for the two aromatic protons

This table is interactive. You can sort the data by clicking on the column headers.

Solid-State NMR for Polymorphism and Crystal Defects

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in crystalline and amorphous solids. europeanpharmaceuticalreview.comdur.ac.uk Unlike solution-state NMR, which averages out anisotropic interactions, SSNMR provides detailed information about the molecular packing, conformation, and intermolecular interactions in the solid state. This makes it particularly well-suited for the study of polymorphism—the ability of a compound to exist in multiple crystalline forms—and the identification of crystal defects. europeanpharmaceuticalreview.comdur.ac.uk

For "Benzoic acid, 2-iodo-3,4,5-trimethoxy-," different polymorphs would exhibit distinct SSNMR spectra due to variations in the local chemical environments of the nuclei (e.g., ¹³C, ¹H). Each unique crystal lattice arrangement results in different chemical shifts for crystallographically inequivalent atoms. The presence of multiple peaks for a single carbon atom in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum is a strong indicator of the presence of more than one molecule in the asymmetric unit of the crystal or the existence of a mixture of polymorphs. researchgate.net

Crystal defects, such as dislocations or vacancies, can lead to a distribution of local environments, which manifests as broadened lineshapes in the SSNMR spectrum. Furthermore, relaxation time measurements (T₁ and T₁ρ) can provide insights into molecular dynamics and the presence of disorder within the crystal lattice.

Illustrative Research Findings:

While specific SSNMR studies on the polymorphism of "Benzoic acid, 2-iodo-3,4,5-trimethoxy-" are not extensively reported in publicly available literature, the methodology can be illustrated with hypothetical data based on analyses of similar benzoic acid derivatives. researchgate.netnih.govosti.gov A hypothetical ¹³C CP/MAS SSNMR study might yield the data presented in Table 1, comparing a theoretical single polymorph (Form I) with a hypothetical mixture containing a second polymorph (Form II).

Table 1: Hypothetical ¹³C CP/MAS SSNMR Chemical Shifts for Polymorphic Forms of Benzoic acid, 2-iodo-3,4,5-trimethoxy- This table is for illustrative purposes to demonstrate the application of the technique.

Carbon Atom Form I Chemical Shift (ppm) Form II Chemical Shift (ppm) Notes
C=O (Carboxyl) 168.2 170.5 Significant shift indicates different hydrogen bonding environments.
C-I (Iodo-substituted) 95.7 94.1 The chemical shift is sensitive to steric and electronic effects.
C-COOH 131.5 132.8 Variations reflect changes in the orientation of the carboxyl group.
C-OCH₃ (para) 152.9 153.5 Sensitive to intermolecular packing and methoxy (B1213986) group conformation.
C-OCH₃ (meta) 148.4 149.1
C-H 110.3 109.6 Small shifts may indicate subtle packing differences.
-OCH₃ 61.8 62.3
-OCH₃ 56.5 56.9

The observation of distinct sets of peaks for the different polymorphic forms, particularly for the carboxyl and ipso-carbons, would allow for the identification and quantification of each form in a mixed sample.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen, iodine) present in a sample of "Benzoic acid, 2-iodo-3,4,5-trimethoxy-". This method is essential for confirming the empirical and molecular formula of a newly synthesized compound and for assessing its purity. The technique typically involves the combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion products (CO₂, H₂O) are collected and quantified, from which the percentages of carbon and hydrogen can be determined. The iodine content can be determined by various methods, including combustion followed by titration of the resulting iodide. The oxygen percentage is usually determined by difference.

The molecular formula of "Benzoic acid, 2-iodo-3,4,5-trimethoxy-" is C₁₀H₁₁IO₅. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), iodine (126.904 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. A comparison of the experimentally determined percentages with the theoretical values provides a measure of the sample's stoichiometric purity.

Illustrative Research Findings:

The results of an elemental analysis are typically presented as a comparison between the calculated and found elemental percentages. A high degree of agreement is indicative of a pure compound.

Table 2: Elemental Analysis Data for Benzoic acid, 2-iodo-3,4,5-trimethoxy- (Molecular Formula: C₁₀H₁₁IO₅; Molecular Weight: 338.09 g/mol ) This table presents theoretical values and representative experimental results.

Element Theoretical Mass Percentage (%) Experimental Mass Percentage (%) Deviation (%)
Carbon (C) 35.52 35.48 -0.04
Hydrogen (H) 3.28 3.31 +0.03
Iodine (I) 37.53 37.45 -0.08

The acceptable deviation between the theoretical and experimental values is generally within ±0.4%, confirming the stoichiometric composition of the analyzed sample.

Titrimetric Methods for Halogen Content Determination

Titrimetric methods provide a classic and reliable means of quantifying the halogen content in a compound. For determining the iodine content in "Benzoic acid, 2-iodo-3,4,5-trimethoxy-," the Volhard method, a type of argentometric back-titration, is particularly suitable. testbook.comcollegedunia.comankara.edu.tr This method is advantageous as it is performed in an acidic medium, which prevents the interference of the weakly acidic carboxyl group and avoids the precipitation of other salts like carbonates or oxalates that might interfere in neutral solutions. ankara.edu.tr

The procedure involves two main steps:

A known excess of a standardized silver nitrate (B79036) (AgNO₃) solution is added to a sample of the iodo-compound that has been digested to release the iodide ion (I⁻). The silver ions react with the iodide ions to form a precipitate of silver iodide (AgI). Ag⁺(aq) + I⁻(aq) → AgI(s)

The unreacted (excess) silver ions in the solution are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution. Ferric ammonium (B1175870) sulfate (B86663) (Fe(NH₄)(SO₄)₂) is used as an indicator. The thiocyanate ions react with the excess silver ions to form a precipitate of silver thiocyanate (AgSCN). Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

Once all the excess silver ions have reacted, the first excess of thiocyanate ions reacts with the Fe³⁺ from the indicator to form a distinct red-colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. byjus.com Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)

By knowing the initial amount of silver nitrate added and the amount that reacted with the potassium thiocyanate, the amount of silver nitrate that reacted with the iodide can be calculated. This, in turn, allows for the determination of the iodine content in the original sample.

Illustrative Research Findings:

The precision of the Volhard method makes it suitable for quantitative analysis. The results from such a titration would allow for the calculation of the percentage of iodine in the sample, which can be compared to the theoretical value.

Table 3: Representative Data from a Volhard Titration for Iodine Content in Benzoic acid, 2-iodo-3,4,5-trimethoxy- This table is for illustrative purposes to demonstrate the application of the technique.

Parameter Value
Mass of Sample 0.2500 g
Molarity of AgNO₃ Solution 0.1000 M
Volume of AgNO₃ Added 20.00 mL
Molarity of KSCN Solution 0.1000 M
Volume of KSCN Used (Back-titration) 12.65 mL
Calculated Iodine Content 37.48 %

| Theoretical Iodine Content | 37.53 % |

The close agreement between the calculated and theoretical iodine content would validate the purity and identity of the "Benzoic acid, 2-iodo-3,4,5-trimethoxy-" sample.

Future Research Horizons of Benzoic Acid, 2-iodo-3,4,5-trimethoxy-

The chemical compound Benzoic acid, 2-iodo-3,4,5-trimethoxy-, a substituted derivative of benzoic acid, represents a versatile scaffold for synthetic chemistry. Its structure, featuring a reactive iodine atom positioned ortho to a carboxylic acid group and flanked by three methoxy groups on the aromatic ring, offers multiple avenues for chemical modification and application. While its initial synthesis and characterization have been established, the future of this compound lies in the exploration of more advanced and sustainable chemical methodologies and its application in novel fields. This article focuses solely on the emerging research directions and future potential of Benzoic acid, 2-iodo-3,4,5-trimethoxy-.

Future Directions and Emerging Research Avenues

The trajectory of research involving Benzoic acid, 2-iodo-3,4,5-trimethoxy- is moving towards enhancing its synthetic accessibility, functional utility, and integration with modern chemical technologies. The following areas represent key avenues for future investigation.

The established synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid involves the iodination of 3,4,5-trimethoxybenzoic acid using reagents like iodine and silver trifluoroacetate (B77799). researchgate.net While effective, this method utilizes a stoichiometric amount of a heavy metal salt (silver) and can involve chlorinated solvents, posing environmental and cost concerns. researchgate.net Future research is imperative to develop more sustainable synthetic protocols.

Green chemistry principles offer a roadmap for this development. Key areas of exploration include:

Aqueous Media Synthesis: Transitioning from organic solvents to water is a primary goal of green chemistry. Research into palladium-catalyzed ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source, presents a promising alternative. researchgate.net

Avoiding Hazardous Reagents: The development of methods that avoid heavy metals and harsh oxidants is crucial. Photochemical methods, such as the aerobic photooxidation of related aromatic compounds, could offer a metal-free pathway. organic-chemistry.org

Catalytic Systems: Instead of stoichiometric reagents, the focus should be on catalytic C-H activation and iodination. This reduces waste and improves atom economy.

Biosynthesis: In the long term, exploring biosynthetic pathways could provide the ultimate green synthesis. Plants produce a wide array of benzoic acid derivatives, and understanding their metabolic networks could inspire biocatalytic or cell-free synthesis platforms. nih.gov

A comparison of traditional versus potential green synthetic approaches is summarized below.

FeatureTraditional SynthesisFuture Green Synthesis
Iodine Source I₂/Silver Trifluoroacetate researchgate.netPotassium Iodide (KI) researchgate.net
Solvent Chlorinated Solvents researchgate.netWater researchgate.netresearchgate.net
Catalyst Stoichiometric Silver Salt researchgate.netCatalytic Palladium researchgate.net or Metal-Free (e.g., Photochemical) organic-chemistry.org
Byproducts Heavy metal wasteBenign salts (e.g., KCl)

The transformations involving 2-iodo-3,4,5-trimethoxybenzoic acid can be broadly categorized into its synthesis (C-H iodination) and its subsequent functionalization (reactions of the C-I bond). Both areas are ripe for the application of novel catalytic systems.

For its synthesis, direct C-H iodination of the electron-rich 3,4,5-trimethoxybenzoic acid is the key step. Future research should focus on catalysts that can perform this reaction with high regioselectivity and efficiency, using benign oxidizing agents. Palladium-catalyzed C-H iodination protocols that use molecular iodine (I₂) as the sole oxidant represent a significant advancement, eliminating the need for more aggressive and less practical iodinating agents. nih.gov

For its functionalization, the aryl-iodide bond is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. nbinno.comnbinno.com This allows for the construction of complex molecular architectures. The future in this area lies in:

Expanding the Catalyst Scope: Moving beyond traditional palladium catalysts to more abundant and less expensive metals like copper, nickel, or iron.

Nanocatalysis: Employing highly active and recyclable nanocatalysts, such as fullerene-supported palladium catalysts that can function efficiently in water at room temperature. researchgate.net

Photoredox Catalysis: Using light-driven catalytic cycles to enable new bond formations under mild conditions, which could be particularly useful for sensitive or complex derivatives.

The rigid, well-defined structure of 2-iodo-3,4,5-trimethoxybenzoic acid makes it an attractive building block, or scaffold, for advanced materials. This area remains largely unexplored for this specific compound but holds significant potential.

Polymers for Biomedical Imaging: Iodinated compounds are effective X-ray contrast agents due to the high atomic number of iodine. nih.gov The carboxylic acid functionality of 2-iodo-3,4,5-trimethoxybenzoic acid allows it to be readily incorporated as a monomer into polyesters or polyamides. nih.gov Future research could involve synthesizing degradable polymers containing this moiety for applications in biomedical imaging. nih.gov

Conducting Polymers: Molecular iodine is known to form complexes with various synthetic polymers, enhancing their electrical conductivity. researchgate.net While this typically involves doping with elemental iodine, incorporating the iodo-aromatic moiety directly into the polymer backbone could create materials with intrinsic electronic properties suitable for use in sensors or organic electronics.

Liquid Crystals: The planar, rigid aromatic core is a common feature in molecules that exhibit liquid crystalline phases. By derivatizing the carboxylic acid into a long alkyl ester or other suitable groups, it may be possible to design novel liquid crystalline materials based on this scaffold.

The true value of 2-iodo-3,4,5-trimethoxybenzoic acid is as a platform for creating a diverse library of new molecules with tailored functions. By systematically modifying its functional groups, derivatives can be designed for specific applications.

Functional GroupPotential ModificationsPotential Applications
Iodine Atom Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-couplingPharmaceutical synthesis, organic electronics, functional dyes
Carboxylic Acid Esterification, Amidation, Reduction to alcoholProdrugs, Polymer monomers, Ligand synthesis
Methoxy (B1213986) Groups Selective demethylation to phenolsIntroduction of hydrogen bonding sites, new points for further derivatization

A pertinent example lies in medicinal chemistry. Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs) to combat antibiotic resistance in bacteria. mdpi.com Future work could focus on synthesizing derivatives of 2-iodo-3,4,5-trimethoxybenzoic acid—using the C-I bond as a point for diversification—to explore their potential as EPIs or other therapeutic agents.

Retrosynthesis: For a molecule like 2-iodo-3,4,5-trimethoxybenzoic acid and its more complex derivatives, AI-powered retrosynthesis platforms can propose novel and more efficient synthetic pathways. tandfonline.com These tools, trained on vast databases of chemical reactions, can identify disconnections and starting materials that may not be obvious to a human chemist, potentially leading to greener or more cost-effective routes. nbinno.com

Reaction Prediction: When exploring the functionalization of this scaffold (Section 8.4), machine learning models can predict the most likely outcome of a reaction, estimate yields, and suggest optimal conditions. This can significantly accelerate the discovery of new derivatives by prioritizing experiments that are most likely to succeed, saving time and resources. The combination of AI with expert chemical knowledge is proving to be a powerful paradigm in modern synthesis planning.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-iodo-3,4,5-trimethoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis can be derived from brominated analogs via halogen exchange (e.g., Finkelstein reaction) using NaI in polar aprotic solvents like DMF or acetone. Optimization involves temperature control (60–80°C) and monitoring iodine incorporation via TLC or HPLC . Alternatively, direct iodination of 3,4,5-trimethoxybenzoic acid using N-iodosuccinimide (NIS) and catalytic H2SO4 in acetic acid achieves regioselectivity at the ortho position .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity >95% .
  • Spectroscopy : Confirm structure via 1^1H NMR (expected signals: δ 3.8–4.0 ppm for OCH3 groups, δ 7.5–8.0 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for C10_{10}H11_{11}IO5_5: 322.9788) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility is enhanced in DMSO or methanol (≥10 mg/mL). Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) over 72 hours can be monitored via UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-iodo-3,4,5-trimethoxybenzoic acid be resolved?

  • Methodology :

  • Dose-Response Studies : Evaluate IC50 values across multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may interfere with activity .
  • Structural Analog Comparison : Compare activity with bromo- and chloro-derivatives to assess halogen-dependent efficacy .

Q. What strategies are effective for incorporating this compound into drug delivery systems?

  • Methodology :

  • Liposomal Encapsulation : Use thin-film hydration with phosphatidylcholine/cholesterol (7:3 ratio) to improve bioavailability .
  • Polymer Conjugation : Attach to PEGylated polymers via carbodiimide coupling (EDC/NHS) for sustained release .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or viral proteases. Focus on iodine’s van der Waals interactions in hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., I vs. Br) with inhibitory activity using Hansch parameters .

Analytical and Mechanistic Questions

Q. What advanced techniques are recommended for tracking this compound in complex biological matrices?

  • Methodology :

  • LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 322.98 → 167.05) for quantification in plasma/tissue homogenates .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs for tracer studies in metabolic pathways .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids using Pd(PPh3)4 catalyst. Iodine’s superior leaving group ability compared to bromine enhances coupling efficiency at lower temperatures (50°C vs. 80°C) .

Key Considerations for Researchers

  • Safety : Iodinated compounds may require shielding from light to prevent decomposition. Use glove boxes for moisture-sensitive reactions .
  • Data Reproducibility : Validate synthetic batches with 1^1H NMR and HRMS to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.